molecular formula C6H12O6 B12793154 alpha-L-gulopyranose CAS No. 39281-66-8

alpha-L-gulopyranose

Cat. No.: B12793154
CAS No.: 39281-66-8
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-BYIBVSMXSA-N
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Description

Alpha-L-gulopyranose is a monosaccharide with the molecular formula C6H12O6. It is a six-carbon sugar (hexose) and exists in a pyranose ring form, which is a six-membered ring structure. This compound is an isomer of glucose and is characterized by its specific stereochemistry at the anomeric carbon, which gives it the alpha configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-L-gulopyranose can be synthesized through several chemical routes. One common method involves the oxidation of L-gulose, followed by reduction and cyclization to form the pyranose ring. The reaction conditions typically include:

    Oxidation: L-gulose is oxidized using an oxidizing agent such as bromine water or nitric acid.

    Reduction: The resulting product is then reduced using a reducing agent like sodium borohydride.

    Cyclization: The final step involves cyclization under acidic or neutral conditions to form the this compound.

Industrial Production Methods

Industrial production of this compound often involves biotechnological methods, such as the fermentation of specific microorganisms that can convert substrates like L-gulose into this compound. Enzymatic processes are also employed, where specific enzymes catalyze the conversion of precursor molecules into the desired product.

Chemical Reactions Analysis

Types of Reactions

Alpha-L-gulopyranose undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form aldonic acids or uronic acids.

    Reduction: Reduction of this compound yields sugar alcohols such as gulitol.

    Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Bromine water, nitric acid, or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Acylating agents, alkylating agents, or halogenating agents.

Major Products Formed

    Oxidation: L-gulonic acid, L-guluronic acid.

    Reduction: L-gulitol.

    Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Alpha-L-gulopyranose has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.

    Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme specificity.

    Industry: It is used in the production of biodegradable polymers and as a precursor for various fine chemicals.

Mechanism of Action

The mechanism by which alpha-L-gulopyranose exerts its effects depends on its interaction with specific enzymes and receptors. In biological systems, it can act as a substrate for enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases. These enzymes catalyze the cleavage or formation of glycosidic bonds, respectively, facilitating various biochemical pathways.

Comparison with Similar Compounds

Alpha-L-gulopyranose can be compared with other similar compounds such as:

    Alpha-D-gulopyranose: An enantiomer of this compound, differing in the configuration at the anomeric carbon.

    Glucose: A common hexose with a different stereochemistry, widely known for its role in energy metabolism.

    Mannose: Another hexose with a different arrangement of hydroxyl groups, important in glycoprotein synthesis.

Uniqueness

This compound is unique due to its specific stereochemistry, which influences its reactivity and interaction with biological molecules. This uniqueness makes it valuable in studying stereospecific biochemical processes and in the synthesis of stereochemically pure compounds.

By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields, contributing to advancements in chemistry, biology, and medicine.

Properties

CAS No.

39281-66-8

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6+/m0/s1

InChI Key

WQZGKKKJIJFFOK-BYIBVSMXSA-N

Isomeric SMILES

C([C@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Origin of Product

United States

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